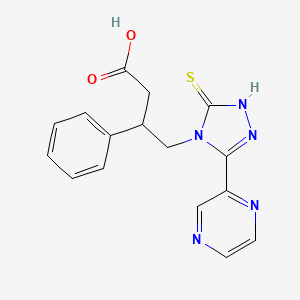![molecular formula C26H27N3O5 B11071250 5-oxo-4-[(4-phenylpiperazin-1-yl)acetyl]-1,3,4,5-tetrahydro-2H-chromeno[3,4-b]pyridin-9-yl acetate](/img/structure/B11071250.png)
5-oxo-4-[(4-phenylpiperazin-1-yl)acetyl]-1,3,4,5-tetrahydro-2H-chromeno[3,4-b]pyridin-9-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-OXO-4-[2-(4-PHENYLPIPERAZINO)ACETYL]-1,3,4,5-TETRAHYDRO-2H-CHROMENO[3,4-B]PYRIDIN-9-YL ACETATE is a complex organic compound that belongs to the class of chromeno[3,4-b]pyridine derivatives. This compound is characterized by its unique structure, which includes a chromeno-pyridine core fused with a piperazine moiety. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-OXO-4-[2-(4-PHENYLPIPERAZINO)ACETYL]-1,3,4,5-TETRAHYDRO-2H-CHROMENO[3,4-B]PYRIDIN-9-YL ACETATE typically involves multi-step organic reactions. The process begins with the preparation of the chromeno[3,4-b]pyridine core, followed by the introduction of the piperazine moiety through nucleophilic substitution reactions. The final step involves the acetylation of the compound to yield the desired product. Common reagents used in these reactions include acetic anhydride, piperazine, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
5-OXO-4-[2-(4-PHENYLPIPERAZINO)ACETYL]-1,3,4,5-TETRAHYDRO-2H-CHROMENO[3,4-B]PYRIDIN-9-YL ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered pharmacological properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potential therapeutic applications .
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex molecules.
Biology: It has shown promise in biological assays, particularly in the modulation of enzyme activity and receptor binding.
Medicine: The compound is being investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective properties.
Industry: It is used in the development of new pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The mechanism of action of 5-OXO-4-[2-(4-PHENYLPIPERAZINO)ACETYL]-1,3,4,5-TETRAHYDRO-2H-CHROMENO[3,4-B]PYRIDIN-9-YL ACETATE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives
- Quinazolinone derivatives
- Indole derivatives
Uniqueness
5-OXO-4-[2-(4-PHENYLPIPERAZINO)ACETYL]-1,3,4,5-TETRAHYDRO-2H-CHROMENO[3,4-B]PYRIDIN-9-YL ACETATE stands out due to its unique chromeno-pyridine core fused with a piperazine moiety This structural feature imparts distinct pharmacological properties, making it a valuable compound for therapeutic research
Properties
Molecular Formula |
C26H27N3O5 |
|---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
[5-oxo-4-[2-(4-phenylpiperazin-1-yl)acetyl]-2,3-dihydro-1H-chromeno[3,4-b]pyridin-9-yl] acetate |
InChI |
InChI=1S/C26H27N3O5/c1-18(30)33-20-9-10-23-22(16-20)21-8-5-11-29(25(21)26(32)34-23)24(31)17-27-12-14-28(15-13-27)19-6-3-2-4-7-19/h2-4,6-7,9-10,16H,5,8,11-15,17H2,1H3 |
InChI Key |
DUJUJTKXCOLQDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)OC(=O)C3=C2CCCN3C(=O)CN4CCN(CC4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[(2-hydroxyphenyl)amino]-8-methoxyquinoline-3-carboxylate](/img/structure/B11071173.png)
![4-(3,4-dimethyl-6-oxopyrano[2,3-c]pyrazol-1(6H)-yl)benzoic acid](/img/structure/B11071184.png)
![3-[(2-phenoxyethyl)sulfanyl]-5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11071186.png)
![(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)(diisobutyl)amine](/img/structure/B11071195.png)
![ethyl 6-bromo-1-cyclohexyl-2-[(diethylamino)methyl]-5-hydroxy-1H-indole-3-carboxylate](/img/structure/B11071197.png)
![N-[4-(cyanomethyl)phenyl]-2-(4-iodo-1H-pyrazol-1-yl)acetamide](/img/structure/B11071201.png)
![ethyl 6-(3,4-dimethoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylate](/img/structure/B11071202.png)
![3-[5-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-4,6-dimethylpyridin-2(1H)-one](/img/structure/B11071206.png)
![4-[Cyclohexyl(methyl)amino]-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B11071221.png)
![6-benzyl-3-[(4-bromophenyl)carbonyl][1,2]oxazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B11071222.png)

![Spiro[3H-indole-3,5'-[5H]pyrazolo[1,5-c][1,3]benzoxazin]-2(1H)-one, 1',10'b-dihydro-2'-methyl-](/img/structure/B11071236.png)
![(4-Benzylpiperidin-1-yl){4-[(4-methylbenzyl)oxy]phenyl}methanethione](/img/structure/B11071237.png)
![4-amino-1'-benzoyl-11,13-dimethylspiro[3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6,4'-piperidine]-5-carbonitrile](/img/structure/B11071249.png)
